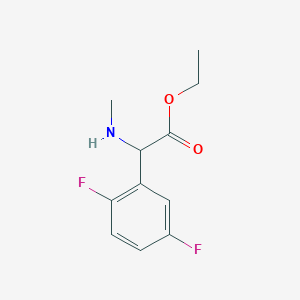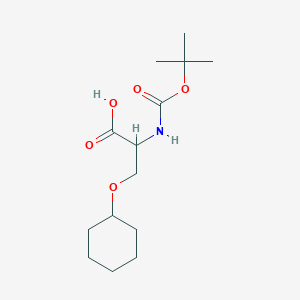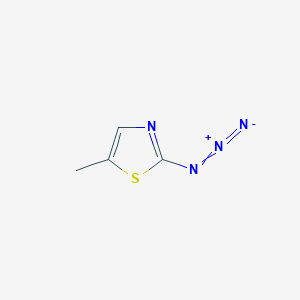![molecular formula C14H21NO4 B13537467 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is a complex organic compound with the molecular formula C14H21NO4. This compound is characterized by its unique tricyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The presence of the Boc group makes this compound particularly interesting for various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3210,2,7]octane-1-carboxylicacid typically involves multiple steps One common method starts with the preparation of the tricyclic core, which can be achieved through a Diels-Alder reaction followed by various functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tert-butyl chloroformate and triethylamine for Boc protection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The tricyclic structure provides stability and rigidity, making it a valuable scaffold for drug design and development.
類似化合物との比較
Similar Compounds
8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Lacks the Boc protecting group, making it more reactive.
8-{[(Methoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.
Uniqueness
The presence of the Boc group in 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid provides unique advantages in synthetic chemistry, such as increased stability and selective deprotection. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
8-[(2-methylpropan-2-yl)oxycarbonylamino]tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-10-7-4-5-8-9(6-7)14(8,10)11(16)17/h7-10H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
YCBAEBHFYAXZKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1C2CCC3C1(C3C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
